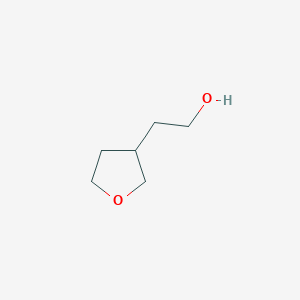
2-(Tetrahidro-3-furanil)etanol
Descripción general
Descripción
2-(Tetrahydro-3-furanyl)ethanol is a chemical compound with the molecular formula C6H12O2. It is a colorless liquid with a sweet odor and is soluble in water and organic solvents. This compound is commonly used in various fields such as medical, environmental, and industrial research.
Aplicaciones Científicas De Investigación
2-(Tetrahydro-3-furanyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Tetrahydro-3-furanyl)ethanol can be synthesized through several methods. One common method involves the reduction of furfural, a furan derivative, using catalytic hydrogenation . This process typically employs catalysts such as palladium or platinum under hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of 2-(Tetrahydro-3-furanyl)ethanol often involves the use of biorefineries. These facilities convert biomass-derived furans into various chemicals, including 2-(Tetrahydro-3-furanyl)ethanol . The process leverages the metabolic diversity of microorganisms to achieve high yields and low environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Tetrahydro-3-furanyl)ethanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or sodium methoxide.
Major Products
The major products formed from these reactions include various furan derivatives and alcohols, depending on the specific reaction conditions and reagents used .
Mecanismo De Acción
The mechanism of action of 2-(Tetrahydro-3-furanyl)ethanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions . The compound’s effects are mediated through its ability to participate in hydrogen bonding and other intermolecular interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-(Tetrahydro-2-furanyl)ethanol: This compound has a similar structure but differs in the position of the hydroxyl group.
2-(Oxolan-3-yl)ethanol: Another similar compound with slight variations in the furan ring structure.
Uniqueness
2-(Tetrahydro-3-furanyl)ethanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its solubility in both water and organic solvents makes it versatile for various applications.
Propiedades
IUPAC Name |
2-(oxolan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-1-6-2-4-8-5-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNHEBUGYPWWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456039 | |
| Record name | 2-(Tetrahydro-3-furanyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130990-25-9 | |
| Record name | 2-(Tetrahydro-3-furanyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxolan-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
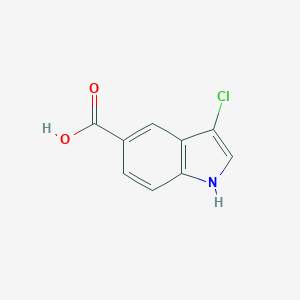
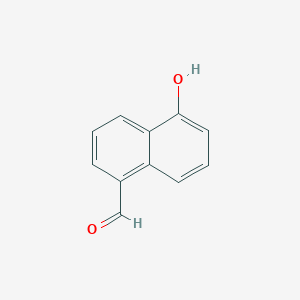
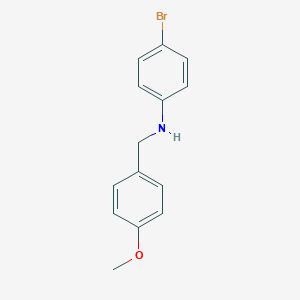
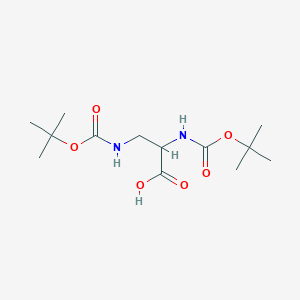
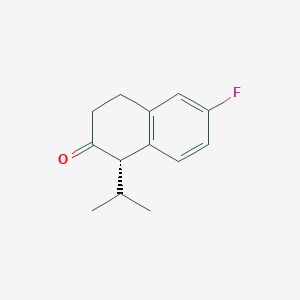
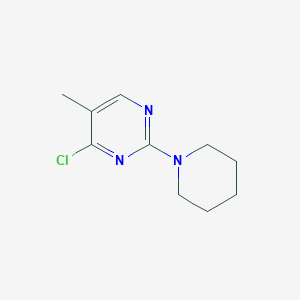
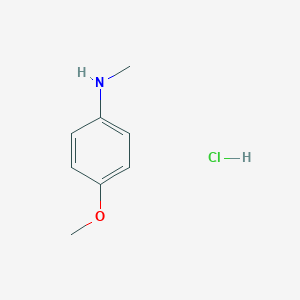
![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)
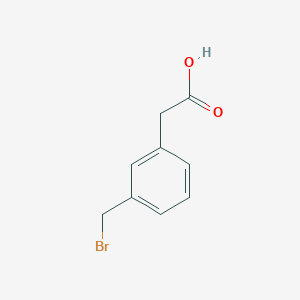
![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)
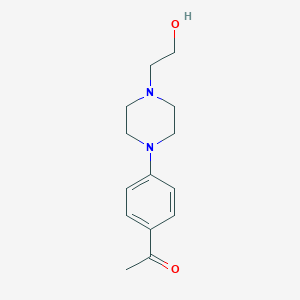
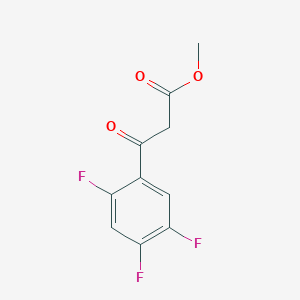
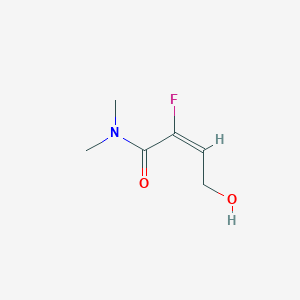
![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)
